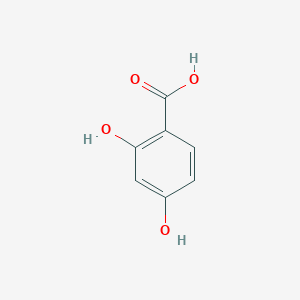

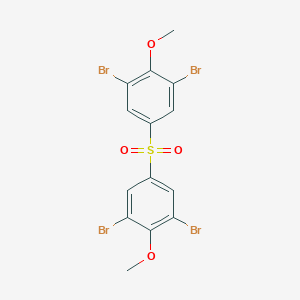

1,3-二溴-5-(3,5-二溴-4-甲氧基苯基)磺酰基-2-甲氧基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves reactions with sulfuric acid, sulfur trioxide, and organolithium reagents. For instance, the synthesis of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate involves the reaction of tris(5-bromo-2-methoxyphenyl)bismuth with benzenesulfonic acid in the presence of hydrogen peroxide . Similarly, the sulfonation and sulfation of dihydroxybenzenes and their methyl ethers with sulfur trioxide have been studied, providing insights into the reactivity of methoxy and sulfonyl groups in aromatic systems .

Molecular Structure Analysis

The molecular structures of related compounds have been determined by X-ray diffraction, revealing details such as bond lengths, angles, and conformational aspects. For example, the crystal structure of 2-(4'-carbomethoxy-2'-nitrophenylsulfonyl)-1,3,5-trimethylbenzene shows a twist-nitro-proximal conformation with specific dihedral angles . These structural analyses are crucial for understanding the geometry and electronic distribution in sulfonyl-substituted methoxybenzenes.

Chemical Reactions Analysis

The reactivity of sulfonyl and methoxy groups in the presence of various reagents has been explored. Arylsulfonyl compounds react with excess organolithium reagents to form intermediates such as dilithiophenyl sulfones, which can further decompose to form lithiodehydrobenzene . The Julia-Kocienski olefination reaction has been employed using sulfones to synthesize alkenes and dienes . These reactions highlight the potential transformations that the compound could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized by measuring densities, viscosities, refractive indices, and ultrasonic velocities . These properties are influenced by the molecular structure and can provide insights into the behavior of similar compounds in various environments.

Relevant Case Studies

While no direct case studies on "1,3-Dibromo-5-(3,5-dibromo-4-methoxyphenyl)sulfonyl-2-methoxybenzene" are provided, the papers discuss related compounds that serve as models for understanding the behavior of such complex molecules. For example, the sulfonation of dihydroxybenzenes and their methyl ethers with sulfur trioxide offers a case study on how different substituents and reaction conditions affect product distribution .

科学研究应用

磺化和磺酸化反应:Cerfontain、Coenjaarts 和 Koeberg-Telder(2010 年)研究了二羟基苯及其甲醚与三氧化硫的反应,包括初始磺化对磺酸化产物分布的影响。这项研究提供了对磺酸化反应中类似化合物的化学行为和潜在应用的见解 (Cerfontain、Coenjaarts 和 Koeberg-Telder,2010 年).

溴苯酚衍生物:Zhao 等人(2004 年)从红藻罗多梅拉藻中分离和表征了溴苯酚衍生物,包括它们的结构和潜在生物活性。这项研究表明了溴苯酚在天然产物化学和潜在生物医学应用中的重要性 (Zhao 等人,2004 年).

抗氧化活性:Li、Li、Gloer 和 Wang(2011 年)对从海洋红藻罗多梅拉藻中分离出的溴苯酚进行了一项研究,评估了它们的抗氧化活性。这项研究强调了将类似化合物用作天然抗氧化剂的可能性 (Li、Li、Gloer 和 Wang,2011 年).

朱莉娅-科辛斯基烯化反应:Alonso、Fuensanta、Nájera 和 Varea(2005 年)探讨了在朱莉娅-科辛斯基烯化反应中使用 3,5-双(三氟甲基)苯基砜。这项研究证明了砜在有机合成中的效用,特别是在形成复杂有机结构方面 (Alonso、Fuensanta、Nájera 和 Varea,2005 年).

自由基产物形成:Davies 等人(2001 年)表征了由一氧化氮与自旋捕获剂 3,5-二溴-4-亚硝基苯磺酸盐反应形成的自由基产物。这项研究有助于理解磺酸盐在自由基反应中的化学行为 (Davies 等人,2001 年).

具有自由基清除活性的溴化苯酚:Duan、Li 和 Wang(2007 年)对海洋红藻宽叶扁枝藻中的高度溴化的单酚和双酚进行了表征,重点关注它们的自由基清除活性。这项研究表明了此类化合物在抗氧化剂应用中的潜力 (Duan、Li 和 Wang,2007 年).

属性

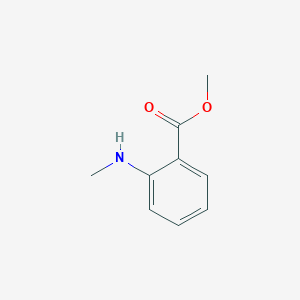

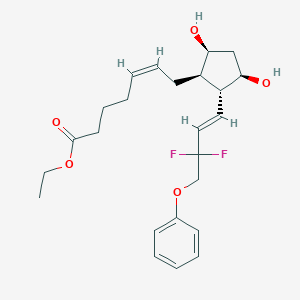

IUPAC Name |

1,3-dibromo-5-(3,5-dibromo-4-methoxyphenyl)sulfonyl-2-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br4O4S/c1-21-13-9(15)3-7(4-10(13)16)23(19,20)8-5-11(17)14(22-2)12(18)6-8/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCCPHIOCLZPGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)OC)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016699 |

Source

|

| Record name | 1,1'-sulfonylbis(3,5-dibromo-4-methoxybenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70156-79-5 |

Source

|

| Record name | 1,1'-sulfonylbis(3,5-dibromo-4-methoxybenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,1'-sulfonylbis[3,5-dibromo-4-methoxy- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methylisothiazolo[4,3-d]isoxazol-4-amine](/img/structure/B146673.png)